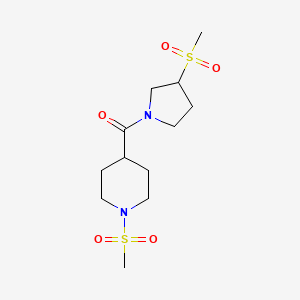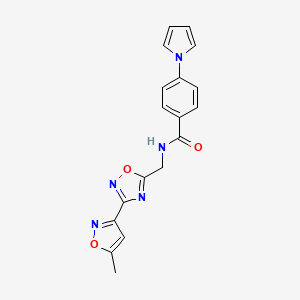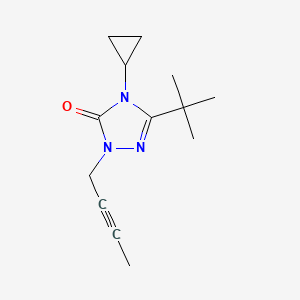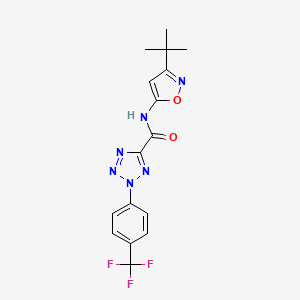![molecular formula C15H12BrNO3 B2809293 2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid CAS No. 306324-93-6](/img/structure/B2809293.png)
2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C15H12BrNO3 . It has an average mass of 334.165 Da and a monoisotopic mass of 333.000061 Da .
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid” consists of a benzoic acid group attached to a bromo-methylphenyl group via a carbamoyl linkage . The bromine atom is attached to the third carbon of the phenyl ring, and the methyl group is attached to the fourth carbon .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(3-Bromo-4-methylphenyl)carbamoyl]benzoic acid” are not available, similar compounds often undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .科学的研究の応用
Metabolism and Pharmacokinetics
Metabolism in Rats : The metabolism of related compounds, such as diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate, has been studied in rats. These studies provide insights into the metabolic pathways and the formation of various metabolites, such as ethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (M-2) and 4-[(diethoxy-phosphoryl)methyl)]benzoic acid (M-3) (Morioka et al., 1996).
Pharmacokinetics in Cynomolgus Monkeys : NO-1886, another related compound, has been studied for its pharmacokinetics and metabolism in cynomolgus monkeys. The research provides valuable data on the drug's bioavailability and the major metabolic pathways (Morioka et al., 2003).
Chemical Structure and Properties
Crystal Structures : Studies have compared the crystal structures of related bromo–hydroxy–benzoic acid derivatives, providing insights into the molecular interactions and two-dimensional architectures formed by these compounds (Suchetan et al., 2016).
Synthesis and Biological Activity : Research has explored the synthesis and biological activity of compounds derived from 4-bromo-2-hydroxybenzoic acid, indicating potential applications in antibacterial and antifungal treatments (Mehta, 2013).
Environmental and Industrial Applications
Wastewater Treatment : Carbamoyl benzoic acids, similar in structure, have been utilized in wastewater treatment processes, particularly for the removal of hazardous heavy metals. Their effectiveness in binding metallic ions like Pb2+, Cu2+, and Hg2+ has been investigated, demonstrating their potential in coagulation-flocculation processes (Martinez-Quiroz et al., 2017).
- 4)](https://consensus.app/papers/cmethylation-carboxylic-acids-trimethylaluminium-route-meisters/ca06b13b4b3a5776a5c45b6d7dfc9291/?utm_source=chatgpt).
Medicinal Chemistry and Drug Development
Antiviral and Cytotoxic Activities : Research into compounds like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid has shown antiviral activity against viruses such as Herpes simplex and vaccinia, indicating the potential of bromo-benzoic acid derivatives in medicinal chemistry (Selvam et al., 2010).
Synthesis and Characterization of Complexes : The synthesis and characterization of metal complexes derived from bromo-benzoic acid ligands, and their antimicrobial activities against various pathogens, highlight their potential in drug discovery and development (2020).
Photophysical Properties and Applications
- Photoinduced Charge-Transfer State : The study of the photoinduced charge-transfer state of benzoic acid derivatives like 4-carbazolyl-3-(trifluoromethyl)benzoic acid can provide insights into their application in photophysical processes and as sensitizers in chemical reactions (Matsubara et al., 2016).
特性
IUPAC Name |
2-[(3-bromo-4-methylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBUTLXYHMWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)
![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)
![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)


![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2809223.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzothiophene-2-sulfonamide](/img/structure/B2809224.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)